molecular formula C19H21N3O2 B2578872 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-62-9

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2578872
CAS No.: 899753-62-9
M. Wt: 323.396
InChI Key: YOGUCDRDBNPTRH-UHFFFAOYSA-N
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Description

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenethyl group and a methylindolyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents at varying temperatures depending on the reactivity of the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Comparison with Similar Compounds

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(2-hydroxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

    1-(2-methoxyphenethyl)-3-(1-ethyl-1H-indol-3-yl)urea: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its reactivity and interactions.

    1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-2-yl)urea: Similar structure but with the indole nitrogen at a different position, which may alter its binding affinity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-13-16(15-8-4-5-9-17(15)22)21-19(23)20-12-11-14-7-3-6-10-18(14)24-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUCDRDBNPTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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